molecular formula C14H12O2 B1198570 1,2-Dihydrophenanthrene-1,2-diol CAS No. 28622-66-4

1,2-Dihydrophenanthrene-1,2-diol

Cat. No. B1198570
CAS RN: 28622-66-4
M. Wt: 212.24 g/mol
InChI Key: FZOALBNXOKAOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dihydrophenanthrene-1,2-diol is a dihydrophenanthrenediol. It derives from a phenanthrene-1,2-diol.

Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Dihydrophenanthrene derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For instance, the photochromic reaction of 1,2-diphenylperfluorocyclopentenes demonstrates the transformation into dihydrophenanthrenes upon UV irradiation, showcasing their dynamic behavior in light-induced processes (Takeshita et al., 2003). Additionally, palladium-catalyzed methods for the direct oxidation of alkenes to 1,2-diols provide efficient pathways for the synthesis of these compounds, emphasizing their role as intermediates in chemical synthesis (Wang & Jiang, 2010).

Electrochromic Systems and Material Science

In the field of materials science, dihydrophenanthrenes are integral to the development of electrochromic systems. Research demonstrates their use in creating tricolor electrochromic systems based on dynamic redox properties, which are essential for applications in smart windows and display technologies (Ishigaki et al., 2011).

Natural Product Synthesis and Biological Applications

The isolation of dihydrophenanthrene derivatives from natural sources, such as Spiranthes sinensis, underlines their occurrence and importance in nature. These compounds contribute to the diversity of natural product chemistry and offer potential biological activities worth exploring (Lin et al., 2000).

Environmental Studies and PAH Metabolites

Dihydrophenanthrenes also play a role in environmental science, particularly in the study of polycyclic aromatic hydrocarbon (PAH) metabolites. Investigations into the fluorescence characteristics of PAH metabolites in fish bile highlight the environmental impact and bioaccumulation of these compounds in marine life (Pampanin et al., 2016).

Catalysis and Reaction Mechanisms

The exploration of reaction mechanisms, such as the acid-catalyzed isomerization of phenanthrene under confinement in zeolites, provides insights into the reactivity and potential catalytic applications of dihydrophenanthrenes. Such studies contribute to the understanding of complex reaction networks and the development of novel catalytic systems (Garnica et al., 2018).

Fluorescence and Polymer Chemistry

Finally, the electrochemical copolymerization of 9,10-dihydrophenanthrene with other monomers like 3-methylthiophene leads to copolymers with tunable fluorescence properties. These findings have implications for the development of novel polymeric materials with specific optical properties for use in electronics and sensing applications (Liu et al., 2010).

properties

IUPAC Name

1,2-dihydrophenanthrene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOALBNXOKAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951284
Record name 1,2-Dihydrophenanthrene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydrophenanthrene-1,2-diol

CAS RN

28622-66-4
Record name 1,2-Dihydroxy-1,2-dihydrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydrophenanthrene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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